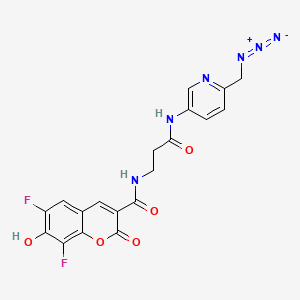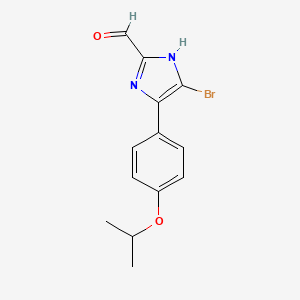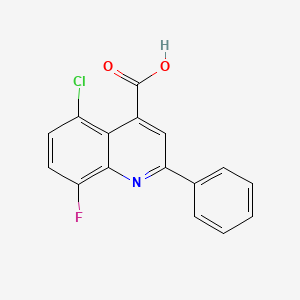
(3S)-4-oxo-4-piperidin-1-ylbutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipeptidyl peptidase II inhibitors are a class of compounds that inhibit the activity of the enzyme dipeptidyl peptidase II. This enzyme is involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting dipeptidyl peptidase II, these compounds help to increase the levels of incretin hormones, thereby enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes mellitus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipeptidyl peptidase II inhibitors typically involves the use of various scaffolds such as pyrazolopyrimidine, tetrahydropyridopyrimidine, uracil-based benzoic acid and esters, triazole-based, fluorophenyl-based, glycinamide, glycolamide, β-carbonyl 1,2,4-triazole, and quinazoline motifs . The synthetic routes often include substrate-based and non-substrate-based structure synthesis methods .
Industrial Production Methods
Industrial production of dipeptidyl peptidase II inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, esterification, and amide formation, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Dipeptidyl peptidase II inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically the desired dipeptidyl peptidase II inhibitors with specific functional groups that enhance their inhibitory activity .
Aplicaciones Científicas De Investigación
Dipeptidyl peptidase II inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in research on metabolic pathways and hormone regulation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of dipeptidyl peptidase II inhibitors involves the inhibition of the dipeptidyl peptidase II enzyme, which is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme, the inhibitors increase the levels of these hormones, leading to enhanced insulin secretion and improved glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dipeptidyl peptidase II inhibitors include:
Dipeptidyl peptidase IV inhibitors: These inhibitors also target the degradation of incretin hormones but act on a different enzyme.
Sodium-glucose cotransporter 2 inhibitors: These compounds reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys.
Uniqueness
Dipeptidyl peptidase II inhibitors are unique in their specific targeting of the dipeptidyl peptidase II enzyme, which allows for a more selective and potentially more effective regulation of incretin hormone levels compared to other inhibitors .
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
(2S)-2,4-diamino-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H19N3O/c10-5-4-8(11)9(13)12-6-2-1-3-7-12/h8H,1-7,10-11H2/t8-/m0/s1 |
Clave InChI |
RKBKYSFKXFKBBM-QMMMGPOBSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)[C@H](CCN)N |
SMILES canónico |
C1CCN(CC1)C(=O)C(CCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)

![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)



